jw55

Übersicht

Beschreibung

JW55 ist ein potenter und selektiver Inhibitor des kanonischen Wnt-Signalwegs. Es wirkt, indem es die Poly(ADP-Ribose)-Polymerase (PARP)-Domäne von Tankyrase 1 und Tankyrase 2 (TNKS1/2) hemmt. Diese Hemmung führt zur Stabilisierung von AXIN2, gefolgt von einem erhöhten Abbau von β-Catenin, einem Schlüsselkomponenten des Wnt-Signalwegs .

Präparationsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht im Detail öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von organischen Reaktionen synthetisiert wird, einschließlich Amidbindungsbildung und Furanringbildung .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich großtechnische organische Synthesetechniken umfassen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess würde strenge Qualitätskontrollmaßnahmen umfassen, um die Wirksamkeit und Sicherheit der Verbindung für Forschungszwecke zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of JW55 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions, including amide bond formation and furan ring construction .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would include rigorous quality control measures to maintain the compound’s efficacy and safety for research purposes .

Analyse Chemischer Reaktionen

Arten von Reaktionen

JW55 unterliegt hauptsächlich Reaktionen, die für organische Verbindungen mit Amid- und Furanfunktionalität typisch sind. Diese Reaktionen umfassen:

Oxidation: this compound kann Oxidationsreaktionen, insbesondere am Furanring, eingehen.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, was ihre funktionellen Gruppen beeinflusst.

Substitution: This compound kann an Substitutionsreaktionen, insbesondere am aromatischen Ring, teilnehmen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Halogenierungsmittel oder Nucleophile können Substitutionsreaktionen erleichtern

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Formen von this compound führen kann .

Wissenschaftliche Forschungsanwendungen

JW55 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um den Wnt-Signalweg und seine Rolle in verschiedenen chemischen Prozessen zu untersuchen.

Biologie: Wird in der Zell- und Molekularbiologie eingesetzt, um die Auswirkungen der Wnt-Signalhemmung auf Zellproliferation und -differenzierung zu untersuchen.

Medizin: this compound wird in präklinischen Studien eingesetzt, um sein Potenzial als Therapeutikum für Krankheiten wie Krebs zu untersuchen, bei denen eine abnorme Wnt-Signalisierung eine Rolle spielt.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien zur gezielten Beeinflussung des Wnt-Signalwegs eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die PARP-Domäne von Tankyrase 1 und Tankyrase 2 hemmt. Diese Hemmung verhindert die Auto-Poly(ADP-Ribosyl)ierung von TNKS1/2, was zur Stabilisierung von AXIN2 führt. Stabilisiertes AXIN2 fördert den Abbau von β-Catenin und hemmt so den kanonischen Wnt-Signalweg. Dieser Mechanismus ist entscheidend für die Regulation von Zellproliferation, -differenzierung und -apoptose .

Wirkmechanismus

JW55 exerts its effects by inhibiting the PARP domain of tankyrase 1 and tankyrase 2. This inhibition prevents the auto-poly(ADP-ribosyl)ation of TNKS1/2, leading to the stabilization of AXIN2. Stabilized AXIN2 promotes the degradation of β-catenin, thereby inhibiting the canonical Wnt signaling pathway. This mechanism is crucial for regulating cell proliferation, differentiation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

XAV939: Ein weiterer Tankyrase-Inhibitor, der ebenfalls den Wnt-Signalweg angreift.

IWR-1: Hemmt den Wnt-Signalweg, indem es AXIN-Proteine stabilisiert.

G007-LK: Ein potenter und selektiver Tankyrase-Inhibitor mit ähnlichen Auswirkungen auf die Wnt-Signalisierung

Einzigartigkeit von JW55

This compound ist einzigartig aufgrund seiner hohen Selektivität und Potenz bei der Hemmung der PARP-Domäne von TNKS1/2. Es hat eine einzigartige chemische Struktur, die eine effektive Hemmung des Wnt-Signalwegs ermöglicht, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und für potenzielle therapeutische Anwendungen macht .

Biologische Aktivität

JW55 is a small molecule inhibitor that targets the PARP domain of tankyrase 1 and 2 (TNKS1/2), which are key regulators in the canonical Wnt/β-catenin signaling pathway. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment due to its ability to modulate β-catenin levels, a protein often implicated in tumorigenesis.

The primary action of this compound involves the inhibition of TNKS1/2, leading to the stabilization of AXIN2, a critical component of the β-catenin destruction complex. This stabilization promotes the degradation of β-catenin, thereby inhibiting its transcriptional activity. The inhibition of Wnt/β-catenin signaling is particularly relevant in cancers where this pathway is aberrantly activated.

Key Findings from Research Studies

- Inhibition of Wnt Signaling : this compound has been shown to inhibit canonical Wnt signaling in various colon carcinoma cell lines, particularly those with mutations in the APC gene or β-catenin itself. In these studies, this compound demonstrated a dose-dependent effect, significantly reducing β-catenin levels and its nuclear accumulation, which is associated with tumor progression .

- Effects on Tumor Models : In vivo studies using conditional APC mutant mice indicated that this compound could reduce polyposis formation induced by tamoxifen. Additionally, it was observed to decrease axis duplication in Xenopus embryos when exposed to XWnt8, further confirming its role as an effective Wnt signaling inhibitor .

- Cell Line Sensitivity : The compound has shown effectiveness at concentrations ranging from 1 to 5 μM in SW480 cells and 0.01 to 5 μM in HCT-15 cells, indicating a promising therapeutic window for further exploration .

Case Study 1: Colon Carcinoma

In a study involving SW480 and HCT-15 colon carcinoma cell lines:

- Objective : To evaluate the impact of this compound on β-catenin signaling.

- Results : Treatment with this compound resulted in a significant decrease in β-catenin levels and reduced cell proliferation rates.

- : The findings support this compound's potential as a therapeutic agent for colorectal cancer by targeting the Wnt/β-catenin pathway.

Case Study 2: Xenopus Embryos

In an experimental model using Xenopus embryos:

- Objective : To assess the effects of this compound on embryonic development influenced by Wnt signaling.

- Results : this compound inhibited XWnt8-induced axis duplication, demonstrating its capacity to disrupt Wnt signaling during early development.

- : This study highlights the broader implications of this compound beyond cancer treatment, suggesting potential roles in developmental biology.

Data Table

| Study | Cell Line/Model | Concentration (μM) | Effect Observed |

|---|---|---|---|

| Colon Carcinoma | SW480 | 1 - 5 | Decreased β-catenin levels and cell proliferation |

| Colon Carcinoma | HCT-15 | 0.01 - 5 | Significant reduction in β-catenin accumulation |

| Xenopus Embryos | N/A | N/A | Inhibition of axis duplication induced by XWnt8 |

Eigenschaften

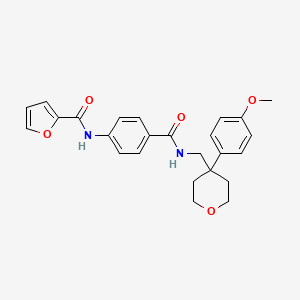

IUPAC Name |

N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O5/c1-30-21-10-6-19(7-11-21)25(12-15-31-16-13-25)17-26-23(28)18-4-8-20(9-5-18)27-24(29)22-3-2-14-32-22/h2-11,14H,12-13,15-17H2,1H3,(H,26,28)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZWZIXSGNFWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387940 | |

| Record name | JW 55 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

664993-53-7 | |

| Record name | JW 55 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.